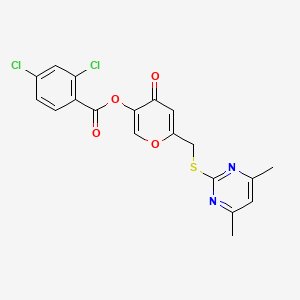

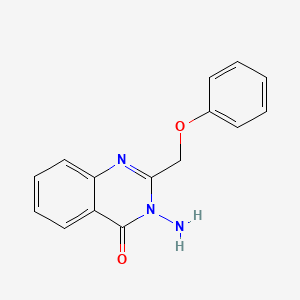

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can be confirmed by FTIR, MS and 1H-NMR .

Chemical Reactions Analysis

The reactivity of thiophene derivatives is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, Ethyl 2-thiophenecarboxylate has a molecular weight of 156.20 .

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel synthetic routes have been developed for derivatives of Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate, showcasing their potential in medicinal chemistry through the creation of hybrid molecules with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

- Research on the photochemical rearrangements of dihydro-1,3-thiazines highlights the chemical flexibility and reactivity of thiazine derivatives, providing insights into the structural transformations that can occur under specific conditions (Bhatia et al., 1998).

Biological Activities

- A study on lignan conjugates demonstrated significant antimicrobial and antioxidant properties, indicating the therapeutic potential of Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate derivatives (Raghavendra et al., 2016).

- Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, showcasing promising antituberculosis activity and highlighting the potential of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Antimicrobial and Antioxidant Studies

- The antimicrobial and antioxidant activities of synthesized compounds underscore their potential in the development of new therapeutic agents, particularly in the fight against bacterial and fungal infections (Karcı & Karcı, 2012).

Structural and Computational Analysis

- Crystal structure characterization and computational studies have been conducted on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, revealing detailed insights into the molecular interactions and stability of thiazole derivatives (Akhileshwari et al., 2021).

Mécanisme D'action

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect a variety of biochemical pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-phenyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOMLWEUZQMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)

![5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride](/img/structure/B2775459.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2775460.png)